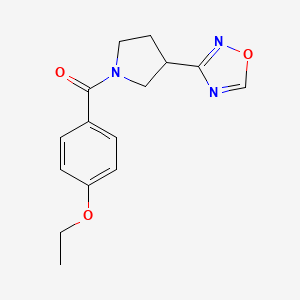

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-ethoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-ethoxyphenyl)methanone is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring composed of two nitrogen atoms, one oxygen atom, and two carbon atoms . Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Synthesis Analysis

The synthesis of oxadiazole derivatives involves various methods . One such method involves the condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes . Another approach involves the design and synthesis of ((1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl) urea derivatives as novel potent GPBAR1 agonists .Molecular Structure Analysis

The molecular structure ofThis compound is complex. The oxadiazole ring is a key structural feature, and the positions of the substituents on this ring can significantly influence the properties of the molecule .

Scientific Research Applications

Crystal Packing and Non-Covalent Interactions

- Role in Crystal Packing : The crystal packing of derivatives with 1,2,4-oxadiazol moiety shows the importance of lone pair-π interaction and halogen bonding. These interactions are crucial in stabilizing the molecular conformations and supramolecular architectures of these compounds, including the (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-ethoxyphenyl)methanone (Sharma et al., 2019).

Antimicrobial and Antimycobacterial Activity

- Antimicrobial Properties : Compounds with oxadiazole fragments, including those related to this compound, demonstrate potential antibacterial and antifungal activities. This is evident in various synthesized derivatives showing activity against bacteria and fungi at low concentrations (Voskienė et al., 2012).

Synthesis and Structural Characterization

- Synthesis and Characterization : The synthesis of such compounds involves various chemical processes, and their structures are confirmed through techniques like NMR, IR, mass spectra, and elemental analysis. This is crucial in understanding their chemical behavior and potential applications (Pandya et al., 2019).

Biochemical and Electrophysiological Studies

- Pharmacological Research : In pharmacological research, such compounds are evaluated for their binding affinities and antagonistic properties. For instance, studies involving orexin receptors use analogs of 1,2,4-oxadiazole to understand receptor binding and physiological effects (Malherbe et al., 2009).

Drug-likeness and ADME Properties

- Drug-like Characteristics : The compounds are analyzed for their drug-likeness properties using in silico methods. This includes predictions of their absorption, distribution, metabolism, and excretion (ADME) characteristics, providing insights into their potential as drug candidates (Pandya et al., 2019).

Anticonvulsant Properties

- Anticonvulsant Potential : Derivatives of 1,2,4-oxadiazole, structurally similar to this compound, have been evaluated for anticonvulsant activities. Some compounds have shown promising results in electroshock models and have been tested for their effects on sodium channels, indicating their potential as anticonvulsant agents (Malik & Khan, 2014).

Future Directions

The future directions for research on (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-ethoxyphenyl)methanone and related compounds could involve further exploration of their biological activities and potential applications in medicine and agriculture . Additionally, the development of new methods for synthesizing complex structures containing oxadiazole rings could be a promising area of research .

Mechanism of Action

Target of Action

The primary target of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-ethoxyphenyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound acts as a non-steroidal agonist for GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound influences multiple metabolic pathways. In intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This results in lowered blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it could be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The activation of GPBAR1 by this compound leads to several molecular and cellular effects. It lowers blood glucose and insulin levels, increases insulin sensitivity, and enhances energy expenditure . These effects make it a potential therapeutic agent for metabolic and inflammatory diseases.

properties

IUPAC Name |

(4-ethoxyphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-2-20-13-5-3-11(4-6-13)15(19)18-8-7-12(9-18)14-16-10-21-17-14/h3-6,10,12H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRLLNNYDRRLKDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2816935.png)

![4-[(2,6-Dichloropyrimidin-4-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B2816936.png)

![2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2816937.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2816939.png)

![N-(3-nitrophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2816941.png)

![{Bicyclo[4.1.0]heptan-1-yl}methanamine hydrochloride](/img/structure/B2816942.png)

![tert-butyl N-{3-[(6-fluoropyrimidin-4-yl)amino]propyl}carbamate](/img/structure/B2816945.png)

![(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2816948.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2816951.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2816953.png)

![3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2816954.png)